Hexafluor-2-methylisopropyl-acrylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated acrylates has been explored in various studies. For instance, the synthesis of 2-hydroxyisopropyl acrylate from acrylic acid and propylene by a ring-opening reaction achieved a yield of approximately 82.7% with a purity over 97% under optimal conditions . Although this is not the same compound, the methodologies used for synthesizing acrylates can provide a foundation for the synthesis of hexafluoro-2-methylisopropyl acrylate. Additionally, the catalytic synthesis of methyl acrylate from methyl acetate and trioxane demonstrates the potential for one-step processes in acrylate synthesis, which could be adapted for the synthesis of hexafluoro-2-methylisopropyl acrylate .

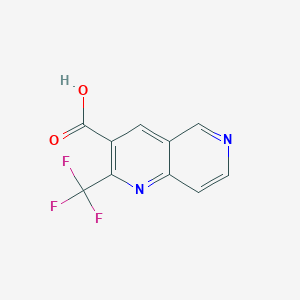

Molecular Structure Analysis

The molecular structure of fluorinated acrylates significantly influences their reactivity and the properties of the resulting polymers. For example, the presence of fluorinated moieties in the structure of methacrylates and acrylates, such as in 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIMA), has been shown to protect against photooxidative and hydrolytic degradation . This suggests that the hexafluoro group in hexafluoro-2-methylisopropyl acrylate would similarly confer enhanced stability to the polymer.

Chemical Reactions Analysis

The polymerization behavior of fluorinated acrylates is a key area of study. The reversible addition-fragmentation chain transfer (RAFT) polymerization of acrylates, including methyl acrylate, has been successfully carried out in ionic liquids, leading to polymers with controlled molecular weights and low polydispersity indexes . Furthermore, the copolymerization of methyl acrylate with 1-hexene in fluoroalcohol resulted in copolymers with high olefin content and controlled molecular weights, indicating that the reactivity of the acrylate radical can be finely tuned in the presence of fluoroalcohols . These findings are relevant for the polymerization of hexafluoro-2-methylisopropyl acrylate, as they highlight the potential for controlled/living radical polymerization techniques to produce well-defined polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from fluorinated acrylates are influenced by the fluorinated groups in the monomers. The copolymers of isopropenyl alkyl ethers with fluorinated acrylates exhibit improved thermal, photochemical, and hydrolytic stability due to the presence of fluorinated groups . This indicates that hexafluoro-2-methylisopropyl acrylate could be used to synthesize polymers with enhanced stability and resistance to degradation, which is valuable for applications requiring durable materials.

Wissenschaftliche Forschungsanwendungen

Ich habe nach wissenschaftlichen Forschungsanwendungen von Hexafluor-2-methylisopropyl-acrylat gesucht, aber leider sind die verfügbaren Informationen nicht so detailliert, wie Sie es gewünscht haben. Die Suchergebnisse erwähnen seine Verwendung in chromatographischen oder massenspektrometrischen Anwendungen , und es ist auch für Proteomforschungsanwendungen verfügbar . Spezifische Details zu sechs bis acht einzigartigen Anwendungen werden in den Suchergebnissen jedoch nicht bereitgestellt.

Safety and Hazards

Hexafluoro-2-methylisopropyl acrylate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves, clothing, and eye/face protection .

Zukünftige Richtungen

Eigenschaften

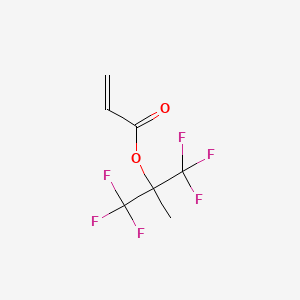

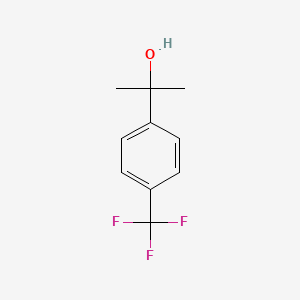

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-3-4(14)15-5(2,6(8,9)10)7(11,12)13/h3H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCKGVIUMPSSEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380828 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53038-41-8 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53038-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)

![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)